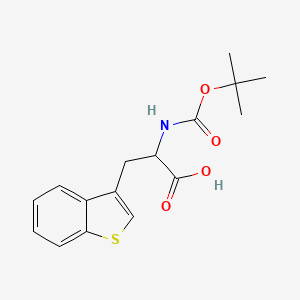

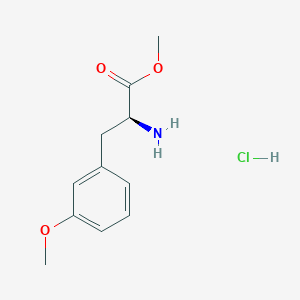

Boc-3-(3-benzothienyl)-DL-alanine

Vue d'ensemble

Description

Boc-3-(3-benzothienyl)-DL-alanine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of alanine, an amino acid that is essential for the synthesis of proteins in living organisms. This compound is a promising candidate for drug development due to its unique properties, including its ability to inhibit specific enzymes and its potential to modulate cellular signaling pathways.

Applications De Recherche Scientifique

Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine

This research focused on synthesizing DL-arylamino acid ethyl ester derivatives of beta-(3-pyridyl)-DL-alanine, and beta-(3-benzo[b]thienyl)-DL-alanine. These derivatives were synthesized through a series of chemical reactions, including condensation, partial hydrolysis, decarboxylation, and enzymatic resolution. The resulting D-amino acids were converted to D-BOC derivatives, showcasing the compound's utility in complex chemical syntheses (Rao et al., 2009).

Cationic Methacrylate Polymers Containing Chiral Amino Acid Moieties

This study involved the polymerization of methacrylate containing amino acid-based chiral monomers, including Boc-L-alanine methacryloyloxyethyl ester (Boc-Ala-HEMA). The polymerization process was controlled to create well-defined amino acid-based polymers, useful in applications like drug delivery and the study of pH-responsive materials (Kumar et al., 2012).

The Synthesis of Peptides Containing Purine and Pyrimidine Derivatives of DL-alanine

This research explored the incorporation of base-bearing amino acids, including DL-β-(uracil-1-yl)alanine and DL-β-(thymin-1-yl)alanine, into peptides. The study utilized t-butoxycarbonyl (t-BOC) for the protection of the α-amino group, underscoring the role of Boc-protected amino acids in peptide synthesis (Doel et al., 1974).

3-[2-(2-Quinoxalinyl)benzoxazol-5-yl]alanine Derivative – A Specific Fluoroionophore for Ni(II)

This study described the synthesis of N-Boc-3-[2-(2-quinoxalinyl)benzoxazol-5-yl]alanine methyl ester, a compound useful in peptide chemistry. It explored the compound's spectroscopic properties and its interaction with metal ions, highlighting the potential applications in fields like biochemistry and materials science (Milewska et al., 2005).

A Facile Method for the Side-Chain Protection of α-Methyl-β-3, 4-dihydroxyphenyl-L-alanine (αMeDopa)

In this research, the protection of αMeDopa was achieved using di-tert-butyl dicarbonate (Boc2O), demonstrating the relevance of Boc in protecting amino acids during complex peptide synthesis (Hsieh & Demaine, 1991).

Block Copolymers of Poly(ε-caprolactone) with pH-Responsive Side-Chain Amino Acid Moieties

This study synthesized diblock copolymers with ε-caprolactone and amino acid-based acrylate monomers, utilizing tert-butyloxycarbonyl (Boc)-alanine for the creation of pH-responsive block copolymers. These materials have implications in drug delivery systems (Azmeera et al., 2020).

Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization

This research demonstrated the synthesis of (R)-Boc-2-methylproline, an essential component in the synthesis of veliparib, a poly(ADP-ribose) polymerase inhibitor. The study highlights the compound's utility in medicinal chemistry (Kolaczkowski et al., 2019).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin or eye contact, wash off with soap and plenty of water or flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Propriétés

IUPAC Name |

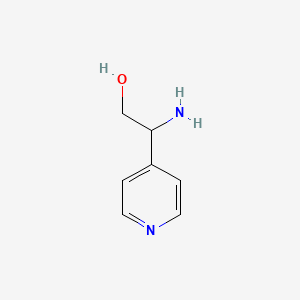

3-(1-benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURVSBJYXHTRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3029600.png)

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)